2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-15-5-4-6-17(13-15)22-20(24)14-18-7-2-3-12-23(18)27(25,26)19-10-8-16(21)9-11-19/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCJTNWJASYFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide is a synthetic organic compound with notable potential in medicinal chemistry. This compound, characterized by its complex structure, is a derivative of piperidine and incorporates a sulfonyl group, which enhances its biological activity. Understanding its biological activity involves examining its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₆FN₃O₄S, with a molecular weight of approximately 415.5 g/mol. The compound features:
- A piperidine ring , which serves as a versatile scaffold for various biological interactions.
- A sulfonyl group , which contributes to the compound's reactivity and stability.
- An acetanilide moiety , enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the sulfonyl group increases the compound's overall stability. The piperidine ring allows for diverse interactions with biological macromolecules, potentially leading to therapeutic effects in various conditions such as pain management and neurological disorders.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have shown minimum inhibitory concentration (MIC) values indicating potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 4a | < 1 | E. coli |
| 5a | < 1 | Salmonella typhi |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. The IC50 values for enzyme inhibition have been reported to range from 12.27 to 31.64 μM for various derivatives .
Case Studies
Recent studies have focused on the pharmacological evaluation of related piperidine derivatives:
- Antibacterial Screening : A series of piperidine derivatives were synthesized and tested against several bacterial strains, revealing strong activity against Bacillus subtilis and moderate activity against other strains like Proteus mirabilis. These studies emphasize the importance of structural modifications in enhancing antibacterial efficacy .
- Neuropharmacological Studies : Research into compounds similar to this compound has indicated their potential in modulating neurotransmitter systems, particularly through AChE inhibition, suggesting applications in treating cognitive disorders .
Scientific Research Applications
Chemical Characteristics
Molecular Formula : C23H27F2N3O4S
Molecular Weight : 479.54 g/mol
Physical State : Solid at room temperature
The compound's structure includes a piperidine ring, a sulfonyl group, and an acetamide moiety. The presence of the 4-fluorophenyl group enhances its chemical properties, making it a subject of interest in drug development.
Synthesis Pathway
The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide typically involves several key steps:
- Formation of Piperidine Intermediate : Reaction of 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions.
- Alkylation : The piperidine intermediate is alkylated using an ethylating agent.
- Acetamide Formation : The final step involves the reaction of the alkylated piperidine with m-tolyl acetamide.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:
- Enzyme Inhibition : The sulfonyl group enhances reactivity, potentially allowing it to inhibit enzymes involved in various biochemical pathways.
- Receptor Modulation : The piperidine ring provides a scaffold that enables binding to neurotransmitter receptors, influencing neurological activities.
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting potential activity against bacterial and fungal pathogens.
Medicinal Chemistry
The compound is explored for its potential as an inhibitor in various biological pathways, particularly those involved in cancer cell proliferation. Its unique fluorinated structure may enhance metabolic stability and binding affinity compared to other halogenated compounds.
Case Studies
- Cancer Research : Investigations into the compound's inhibitory effects on cancer cell lines have shown promise in modulating pathways associated with tumor growth and survival. Studies indicate that it may act on key proteins involved in cancer metabolism and proliferation .
- Neuropharmacology : The compound’s interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Preliminary studies have indicated that it may influence receptor activity related to mood regulation and cognitive function .
- Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, suggesting its utility in developing new antimicrobial agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonyl and acetamide groups are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
The sulfonamide bond may cleave in concentrated HCl, yielding 4-fluorobenzenesulfonic acid and a piperidinyl-acetamide intermediate. The acetamide group hydrolyzes further to form carboxylic acid derivatives under prolonged acidic conditions. -
Basic Hydrolysis :
In NaOH/ethanol, the acetamide group undergoes hydrolysis to produce 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetic acid.
Reagents & Conditions :
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 4-Fluorobenzenesulfonic acid + piperidinyl-acetamide intermediates |
| Basic hydrolysis | NaOH/ethanol, 80°C | 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)acetic acid |
Substitution Reactions
The sulfonyl group participates in nucleophilic substitution, while the m-tolyl acetamide moiety may undergo electrophilic aromatic substitution:
-
Nucleophilic Substitution :
The sulfonyl group reacts with amines (e.g., benzylamine) in DMF to form sulfonamide derivatives (e.g., N-benzyl-4-fluorobenzenesulfonamide) . -
Electrophilic Substitution :
Limited data exist, but bromination or nitration of the m-tolyl group is plausible under standard aromatic substitution conditions.
Reagents & Conditions :
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic substitution | Benzylamine, DMF, 60°C | N-Benzyl-4-fluorobenzenesulfonamide |
Oxidation and Reduction
-
Oxidation :
The sulfonyl group is resistant to further oxidation, but the piperidine ring may undergo hydroxylation with KMnO₄ under acidic conditions, forming a piperidinone derivative. -
Reduction :
LiAlH₄ reduces the acetamide to a primary amine, yielding 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)ethylamine.
Reagents & Conditions :
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Reduction | LiAlH₄, THF, 0°C → RT | 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)ethylamine |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may modify the m-tolyl group. For example, reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .
Research Findings
Key studies on analogous compounds highlight reactivity trends:
-
Anticancer Activity : Sulfonamide derivatives with piperidine cores exhibit cytotoxicity against glioblastoma (SF-539) and non-small cell lung cancer (HOP-92) cell lines at IC₅₀ values <10 µM .
-
Antimicrobial Activity : Substitution at the sulfonyl group enhances antibacterial potency against Gram-positive pathogens (MIC: 2–8 µg/mL) .
Table: Biological Activity of Analogous Compounds
| Compound | Structural Feature | Activity (IC₅₀/MIC) |
|---|---|---|
| Piperidine sulfonamide analog | 4-(4-Bromophenyl)sulfonyl | HOP-92: IC₅₀ = 8.2 µM |
| N-Methylacetamide derivative | Dual sulfonyl groups | S. aureus: MIC = 4 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine-Based Sulfonamides and Acetamides
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)
- Structure : Contains a piperazine ring (vs. piperidine in the target compound) with a 4-methylphenylsulfonyl group at position 4 and an acetamide linked to a 4-fluorophenyl group.
- Key Differences :
- Ring System : Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (single nitrogen).
- Substituents : 4-Methylphenylsulfonyl on piperazine vs. 4-fluorophenylsulfonyl on piperidin-2-yl.
- Acetamide Position : Meta-tolyl (target) vs. para-fluorophenyl (analog).
N-Substituted Derivatives of 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazol-2-ylthio)acetamide
- Structure : Incorporates a piperidin-4-yl group linked to a phenylsulfonyl moiety and an oxadiazole-thioacetamide scaffold.
- Key Differences :
- Heterocycle : Oxadiazole ring (electron-deficient) vs. simple acetamide in the target compound.
- Sulfonyl Position : Piperidin-4-yl (analog) vs. piperidin-2-yl (target).
- Biological Relevance: Oxadiazole derivatives are known for antibacterial activity, suggesting that structural modifications in the target compound could similarly influence antimicrobial properties .
N-(m-Tolyl)acetamide Derivatives with Heterocyclic Moieties
2-{[4-(4-Fluorophenyl)-6-(Phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (Compound 2k)
- Structure : Features a pyrimidine-thioether core substituted with 4-fluorophenyl and phenylthio groups, linked to an N-(m-tolyl)acetamide.
- Key Differences: Core Structure: Pyrimidine (6-membered aromatic ring with two nitrogen atoms) vs. piperidine (non-aromatic, single nitrogen). Functional Groups: Thioether and thioacetamide linkages (analog) vs. sulfonyl and acetamide (target).
- Synthesis Data : Yield (20%), melting point (146–147°C). Lower yield compared to typical piperidine-based syntheses (~55% in other analogs) may reflect challenges in pyrimidine functionalization .
2-{[4-Phenyl-6-(Phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (Compound 2i)
Piperidinylidene Sulfonamides (W-15 and W-18 Analogs)
- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
- Key Differences :
- Core : Piperidinylidene (unsaturated piperidine) vs. saturated piperidine in the target compound.
- Substituents : Chlorophenyl/nitrophenyl groups (analogs) vs. fluorophenyl (target).
- Pharmacological Insight : W-15 and W-18 exhibit opioid-like activity due to structural similarity to fentanyl. The target compound’s saturated piperidine and fluorophenyl groups may confer distinct receptor selectivity .
Structural and Functional Implications
Q & A
Q. What are the optimal synthetic routes for 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution between piperidine derivatives and 4-fluorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2 : Acetylation of the piperidine intermediate using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
- Step 3 : Coupling with m-toluidine via amide bond formation, optimized using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 25–40°C .
- Yield Optimization : Use TLC/HPLC monitoring, inert atmospheres (N₂), and recrystallization (ethanol/water) for purification. Typical yields range from 45–65%, depending on solvent selection and stoichiometric ratios .
Q. Which characterization techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify sulfonyl group integration (~δ 7.8–8.1 ppm for fluorophenyl protons) and acetamide resonance (~δ 2.1 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (theoretical MW: ~416.45 g/mol for C₂₀H₂₂FN₂O₃S) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., IC₅₀ variations) across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Variability in cell lines (e.g., HEK-293 vs. HeLa), incubation times, or buffer pH. Standardize protocols using guidelines like NIH/ANSI QC checks .
- Structural Analogues : Compare data with structurally similar compounds (e.g., 4-chlorophenyl or bromophenyl variants) to identify substituent-dependent activity trends .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from PubChem or ChEMBL to identify outliers .
Q. What strategies are recommended for enhancing target selectivity, particularly in neurological or enzyme inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the m-tolyl group (e.g., introduce electron-withdrawing groups) to enhance binding to serotonin/dopamine receptors .
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) and prioritize derivatives with lower binding energies .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) for selective kinase inhibition .
Q. How does the compound’s stability under physiological conditions impact preclinical testing?
- Methodological Answer :
- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via LC-MS for hydrolysis of the sulfonamide or acetamide bonds .
- Stabilization Strategies : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism in rodent models .
Data Contradiction Analysis
Q. How should conflicting data on cytotoxicity (e.g., varying LD₅₀ values) be addressed?
- Methodological Answer :
- Dose-Response Replication : Repeat assays using identical cell lines (e.g., MCF-7) and MTT protocols to rule out lab-specific artifacts .
- Impurity Profiling : Compare cytotoxic batches via HPLC-MS to detect byproducts (e.g., de-fluorinated derivatives) that may influence toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
